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Compound of Interest

Compound Name: 2-Imidazolidone hemihydrate

Cat. No.: B056206

An In-depth Technical Guide to 2-Imidazolidone Derivatives: Synthesis, Properties, and
Biological Activities

Introduction

The 2-imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core
of numerous biologically active compounds.[1][2] These cyclic urea derivatives have garnered
significant attention from researchers in drug discovery and development due to their diverse
pharmacological activities. This technical guide provides a comprehensive overview of 2-
imidazolidone derivatives, with a particular focus on their synthesis, basic properties, and
biological activities.

It is important to note that the parent compound, 2-imidazolidinone, can exist as a hemihydrate
(CsHeN20 - 0.5H20). While the term "2-imidazolidone hemihydrate derivatives" is not
commonly used in the scientific literature, this guide will cover derivatives of the core 2-
imidazolidinone structure, which are often synthesized from the parent compound that may be
in its hemihydrate form.[3]

This document is intended for researchers, scientists, and drug development professionals,
providing detailed experimental protocols, quantitative data for easy comparison, and
visualizations of relevant biological pathways.
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Physicochemical Properties of 2-Imidazolidone and
its Hemihydrate

A foundational understanding of the parent compound is crucial. The basic physicochemical
properties of 2-imidazolidinone and its hemihydrate form are summarized below.

2-Imidazolidone

Property 2-Imidazolidinone .
Hemihydrate

Molecular Formula CsHeN20[4] C3HsN20 - 0.5H20
Molecular Weight 86.09 g/mol [4] 95.10 g/mol

White to off-white crystalline
Appearance _ Crystals

solid[5]
Melting Point 131 °C 58 °C
Boiling Point 224 °C 335.5 °C (anhydrous)

. Very soluble in water and hot _

Solubility Soluble in water

alcohol
Density 1.055 - 1.057 g/mL 1.3 g/cm3 at 20 °C
pH Not specified 9-11 (100 g/L in H20 at 20 °C)

Synthesis of 2-Imidazolidone Derivatives

The synthesis of 2-imidazolidinone derivatives can be achieved through various chemical
strategies. The choice of method often depends on the desired substitution pattern and the
availability of starting materials.

General Synthetic Strategies

Several catalytic and non-catalytic methods are employed for the synthesis of the 2-
imidazolidinone core and its derivatives. These include:

« Direct Incorporation of a Carbonyl Group into 1,2-Diamines: This is a common approach for
forming the cyclic urea structure.[2]
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o Catalytic Diamination of Unsaturated C-C Bonds: This method utilizes alkenes, allenes, or
alkynes as starting materials to construct the imidazolidin-2-one scaffold.[2][6]

o Catalytic Hydroamination of Unsaturated Ureas: Intramolecular cyclization of urea
derivatives containing an unsaturated moiety is another effective strategy.[2][6]

o Cyclization of N-(2,2-dialkoxyethyl)ureas: This method allows for the regioselective synthesis
of 4-substituted imidazolidin-2-ones.[7]

Experimental Protocol: Synthesis of 5-imino-4-thioxo-2-
imidazolidinone Derivatives

This protocol describes the synthesis of 5-imino-4-thioxo-2-imidazolidinone derivatives, which
have shown significant antimicrobial activity.[8]

Materials:

N-arylcyanothioformamide derivatives

Aryl isocyanates

Ethanol

Potassium cyanide (KCN)

Hydrochloric acid (HCI)
Procedure:
e Synthesis of N-arylcyanothioformamide (Intermediate):

o To a solution of the appropriate isothiocyanate derivative (0.01 mol) in ethanol (50 mL), a
solution of KCN (0.01 mol) in 5 mL of water is added slowly while stirring.

o The reaction mixture is then acidified with an appropriate amount of HCI.

o The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to
yield the N-arylcyanothioformamide.
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e Synthesis of 5-imino-4-thioxo-2-imidazolidinone derivatives:

o A mixture of the N-arylcyanothioformamide (0.01 mol) and the corresponding aryl

isocyanate (0.01 mol) in an appropriate solvent is refluxed for a specified time.

o The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and

recrystallized to give the pure 5-imino-4-thioxo-2-imidazolidinone derivative.

Biological Activities of 2-Imidazolidone Derivatives

Derivatives of 2-imidazolidone exhibit a wide range of biological activities, making them

attractive candidates for drug development.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of 2-imidazolidinone derivatives

against various cancer cell lines.

Quantitative Data: Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives

Compound Cell Line ICs0 (M) Reference
Compound 4 HepG2 0.017 [9]
Compound 2 HepG2 0.18 [9]
Staurosporine (Ref.) HepG2 5.07 [9]
5-Fluorouracil (Ref.) HepG2 5.18 [9]
Compound 14 HepG2 2.33 pg/mL [10]
Compound 5 MCF-7 3.98 pug/mL [10]
Compound 7 HepG2 [11][12]
Compound 9 HCT-116 [11][12]
Mechanism of Anticancer Action:
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Some 2-thioxoimidazolidin-4-one derivatives induce apoptosis in cancer cells.[9] For example,
one promising derivative was shown to enhance the expression of pro-apoptotic genes like
p53, PUMA, and Caspases 3, 8, and 9, while inhibiting the anti-apoptotic Bcl-2 gene in HepG2
cells.[9][13] This compound was also found to inhibit the PISK/AKT signaling pathway, a critical
pathway for cell survival and proliferation.[9][13] Furthermore, some derivatives can arrest the
cell cycle at different phases, such as the G2/M phase.[9]

Antimicrobial Activity

2-Imidazolidone derivatives have also been investigated for their antibacterial and antifungal
properties.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of 5-imino-4-thioxo-2-
imidazolidinone Derivatives

Bacillus Klebsiella Candida
Compound subtilis pheumoniae albicans Reference

(ng/mL) (ng/mL) (ng/mL)
11c 0.15 0.12 - [14]
3f - - - [14]
Ampicillin (Ref.) 0.15 - - [14]
Gentamycin

- 0.12 - [14]
(Ref.)
Amphotericin B

- - 0.49 [14]

(Ref.)

Receptor Binding Affinity
Certain 2-imidazolidinone derivatives have been shown to bind to adrenergic and imidazoline

receptors, suggesting their potential as modulators of these signaling pathways.

Quantitative Data: Receptor Binding Affinities of N-(imidazolidin-2-ylidene)hydrazone
Derivatives
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Compound Receptor Ki (nM) ICs0 (NM) Reference
3e oz-adrenergic 94.3 - [15][16]
3e Imidazoline 11 - 51.7 [15][16]
3l ai-adrenoceptors  24.6 - [15][16]
3m Imidazoline I2 26.7 - [15][16]
3m oz-adrenergic 22470.0 - [15][16]
3m Imidazoline 11 - 6145.0 [15][16]

Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity.[6][14][17]

Materials:

96-well plates

Cells in culture

Test compounds (2-imidazolidinone derivatives)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO)

Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate
overnight.[18]
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o Compound Treatment: Treat the cells with various concentrations of the 2-imidazolidone
derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

o MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and
incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple
formazan crystals.[14][19]

e Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to
dissolve the formazan crystals.[6]

o Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a
microplate reader.[19]

o Data Analysis: The absorbance is directly proportional to the number of viable cells.
Calculate the percentage of cell viability compared to an untreated control and determine the
ICso0 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of
a microorganism.[20][21]

Materials:

96-well microtiter plates

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth)

Test compounds (2-imidazolidone derivatives)

Spectrophotometer or McFarland standards
Procedure:

 Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to
a 0.5 McFarland standard.[22]
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o Serial Dilution: Perform a serial two-fold dilution of the 2-imidazolidone derivatives in the
broth medium in the wells of a 96-well plate.[22]

 Inoculation: Inoculate each well with the standardized microbial suspension. Include a
positive control (microorganism with no compound) and a negative control (broth only).

 Incubation: Incubate the plate at an appropriate temperature and duration for the specific
microorganism.[22]

o MIC Determination: The MIC is the lowest concentration of the compound at which there is
no visible growth of the microorganism.[20]

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific
receptor.[5][23][24]

Materials:

o Cell membranes or tissues expressing the receptor of interest

o Radiolabeled ligand (e.qg., [3H]-prazosin for ai-adrenergic receptors)
o Unlabeled test compounds (2-imidazolidinone derivatives)

« Incubation buffer

« Filtration apparatus

e Scintillation counter

Procedure:

 Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand
and varying concentrations of the unlabeled test compound.[25]

o Separation: Separate the bound from the free radioligand by rapid filtration through glass
fiber filters. The filters trap the membranes with the bound radioligand.[5]
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e Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound
radioligand.

o Counting: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.[24]

o Data Analysis: Plot the percentage of specific binding of the radioligand against the
concentration of the test compound. The ICso value is determined, which is the concentration
of the test compound that displaces 50% of the specifically bound radioligand. The Ki
(inhibition constant) can then be calculated from the ICso value.[5]

Signaling Pathways
Alpha-Adrenergic Receptor Signaling

Alpha-1 (01) adrenergic receptors are G-protein coupled receptors (GPCRSs) associated with
the Gg family of G-proteins.[26] Their activation leads to the stimulation of phospholipase C
(PLC).[27][28]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane
signaling - PubMed [pubmed.ncbi.nim.nih.gov]

2. mdpi.com [mdpi.com]

3. atamankimya.com [atamankimya.com]

4. 2-Imidazolidinone (CAS 120-93-4) - Chemical & Physical Properties by Cheméo
[chemeo.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b056206?utm_src=pdf-body-img
https://www.benchchem.com/product/b056206?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/7677333/
https://pubmed.ncbi.nlm.nih.gov/7677333/
https://www.mdpi.com/2073-4344/9/1/28
https://atamankimya.com/sayfalar.asp?LanguageID=2&cid=3&id=8&id2=11829
https://www.chemeo.com/cid/17-911-1/2-Imidazolidinone
https://www.chemeo.com/cid/17-911-1/2-Imidazolidinone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. giffordbioscience.com [giffordbioscience.com]
6. MTT assay protocol | Abcam [abcam.com]

7. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. | The EMBO
Journal [link.springer.com]

8. researchgate.net [researchgate.net]
9. mdpi.com [mdpi.com]

10. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-
one derivatives bearing pyrazole, triazole and benzoxazole moieties - PubMed
[pubmed.ncbi.nim.nih.gov]

11. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione
derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. [PDF] Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer
Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo
Approaches | Semantic Scholar [semanticscholar.org]

14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

15. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed
[pubmed.ncbi.nim.nih.gov]

16. researchgate.net [researchgate.net]

17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
18. texaschildrens.org [texaschildrens.org]

19. atcc.org [atcc.org]

20. Methods for screening and evaluation of antimicrobial activity: A review of protocols,
advantages, and limitations - PMC [pmc.ncbi.nim.nih.gov]

21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of
clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT
and Caltech. [icb.ucsb.edu]

22. benchchem.com [benchchem.com]

23. researchgate.net [researchgate.net]

24. merckmillipore.com [merckmillipore.com]

25. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

26. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.giffordbioscience.com/radioligand-binding-assay/
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://link.springer.com/article/10.1002/j.1460-2075.1993.tb06208.x
https://link.springer.com/article/10.1002/j.1460-2075.1993.tb06208.x
https://www.researchgate.net/publication/338204727_Synthesis_and_Evaluation_of_5-imino-4-thioxoimidazolidin-2-one_Derivatives_as_Antibacterial_and_Antifungal_Agents
https://www.mdpi.com/1420-3049/27/1/83
https://pubmed.ncbi.nlm.nih.gov/29740713/
https://pubmed.ncbi.nlm.nih.gov/29740713/
https://pubmed.ncbi.nlm.nih.gov/29740713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352705/
https://www.researchgate.net/publication/390757419_Imidazolidine_Derivatives_A_Comprehensive_Review_of_their_Biological_Activities_and_Therapeutic_Potential
https://www.semanticscholar.org/paper/Evaluation-of-2-Thioxoimadazolidin-4-one-as-Potent-Nafie-Khodair/58629fa600c8a0374fa5a64b15814992dcff1a60
https://www.semanticscholar.org/paper/Evaluation-of-2-Thioxoimadazolidin-4-one-as-Potent-Nafie-Khodair/58629fa600c8a0374fa5a64b15814992dcff1a60
https://www.semanticscholar.org/paper/Evaluation-of-2-Thioxoimadazolidin-4-one-as-Potent-Nafie-Khodair/58629fa600c8a0374fa5a64b15814992dcff1a60
https://experiments.springernature.com/articles/10.1007/978-1-0716-4518-5_45
https://pubmed.ncbi.nlm.nih.gov/19894648/
https://pubmed.ncbi.nlm.nih.gov/19894648/
https://www.researchgate.net/publication/38072056_Synthesis_and_biological_activity_of_some_2-imidazolinylhydrazone_derivatives
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.atcc.org/-/media/product-assets/documents/instruction-sheets/multicomponent-products/mtt-cell-proliferation-assay.pdf?rev=b028c9a0390841afa2b4599e604e9839
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097785/
https://www.icb.ucsb.edu/publications/4576
https://www.icb.ucsb.edu/publications/4576
https://www.icb.ucsb.edu/publications/4576
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Minimum_Inhibitory_Concentration_MIC_Assay_of_Novel_Antimicrobial_Agents.pdf
https://www.researchgate.net/publication/5376822_In_vitro_receptor_binding_assays_General_methods_and_considerations
https://www.merckmillipore.com/MY/en/product/Receptor-Binding-Assays,MM_NF-C7747
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941945/
https://en.wikipedia.org/wiki/Alpha-1_adrenergic_receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 27. Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed
in eukaryotic cells - PubMed [pubmed.nchbi.nlm.nih.gov]

» 28. Signal transduction pathways associated with alphal-adrenoceptor subtypes in cells and
tissues including human prostate - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [2-Imidazolidone hemihydrate derivatives and their basic
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056206#2-imidazolidone-hemihydrate-derivatives-
and-their-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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